2,2-Dimethylpropane-1,3-diyl dibutanoate
Description
2,2-Dimethylpropane-1,3-diyl dibutanoate (CAS: Not explicitly provided; synonyms include 2-hydroxypropane-1,3-diyl dibutanoate and dibutyrin) is a diester derived from neopentyl glycol (2,2-dimethylpropane-1,3-diol) and butanoic acid. Its molecular structure features a central 2,2-dimethylpropane-1,3-diyl backbone esterified with two butanoyl groups. This compound is characterized by its compact, branched structure, which confers unique physicochemical properties such as low viscosity and high thermal stability compared to linear esters. Applications of such diesters span lubricants, plasticizers, and intermediates in polymer chemistry, though the exact industrial uses of the dibutanoate derivative require further clarification from specialized sources.
Properties
CAS No. |
5333-63-1 |
|---|---|
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
(3-butanoyloxy-2,2-dimethylpropyl) butanoate |
InChI |
InChI=1S/C13H24O4/c1-5-7-11(14)16-9-13(3,4)10-17-12(15)8-6-2/h5-10H2,1-4H3 |
InChI Key |
XLEBGGMRMNRYRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC(C)(C)COC(=O)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropane-1,3-diyl dibutanoate typically involves the esterification of 2,2-dimethylpropane-1,3-diol with butanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropane-1,3-diyl dibutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2,2-Dimethylpropane-1,3-diyl dibutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropane-1,3-diyl dibutanoate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release butanoic acid and 2,2-dimethylpropane-1,3-diol, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,2-Dimethylpropane-1,3-diyl Dipalmitate
- Molecular Formula: C₃₅H₆₈O₄ (vs. C₁₃H₂₄O₄ for dibutanoate).
- Key Differences: The substitution of butanoate with palmitate (C₁₆ chain) increases molecular weight and hydrophobicity.
- Impact on Properties: In palm oil methyl esters, 5 wt% dipalmitate reduces the pour point from 12°C to 9°C, demonstrating the role of long-chain esters in improving low-temperature fluidity . In contrast, the shorter butanoate chains likely enhance solubility in polar solvents.
2,2-Dimethylpropane-1,3-diyl 2-Ethylhexanoate
- Molecular Formula: C₂₁H₃₈O₄ (vs. C₁₃H₂₄O₄ for dibutanoate).
- Key Differences: Branched 2-ethylhexanoate esters introduce steric hindrance, reducing crystallinity and improving lubricity.
- Applications: Used industrially as a lubricant additive due to its thermal stability and low volatility . The dibutanoate analog may exhibit lower viscosity, making it suitable for lightweight formulations.
2,2-Dimethylpropane-1,3-diyl Bis(2-methylprop-2-enoate)
- Molecular Formula: C₁₃H₂₀O₄ (vs. C₁₃H₂₄O₄ for dibutanoate).
- Key Differences: Methacrylate groups enable polymerization, unlike non-reactive butanoate esters.
- Applications: This compound is utilized in polymer networks and coatings, whereas the dibutanoate derivative may serve as a plasticizer or solvent .
Physicochemical Properties
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